Cyclohexanecarboxylic acid, 2-[[(3-chlorophenyl)amino]carbonyl]-
Description
The compound Cyclohexanecarboxylic acid, 2-[[(3-chlorophenyl)amino]carbonyl]- is a cyclohexane derivative featuring a carboxylic acid group at the 1-position and a carbamoyl substituent at the 2-position. The carbamoyl group is further substituted with a 3-chlorophenylamine moiety. While direct data on this compound are sparse in the provided evidence, structural analogs and related derivatives offer insights into its behavior and applications.
Key structural features:
- Cyclohexane backbone: Influences conformational flexibility and steric effects.
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h3-5,8,11-12H,1-2,6-7H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASQCMHOTKBIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182930 | |
| Record name | 2-[[(3-Chlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393134-41-3 | |
| Record name | 2-[[(3-Chlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393134-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(3-Chlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbodiimide Activation Mechanism
The most widely reported method involves activating the carboxylic acid group of 2-carboxycyclohexanecarboxylic acid using dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC). As detailed in catalytic studies, DCC reacts with the carboxylic acid to form an O-acylurea intermediate, which subsequently reacts with 3-chloroaniline to yield the target amide. Critical parameters include:
-
Stoichiometry : 1:1.2 molar ratio of acid to amine ensures complete conversion
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Temperature : Reactions proceed at 0–25°C to minimize epimerization of the cyclohexane ring
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Solvent : Dichloromethane or THF preferred for solubility and easy removal of dicyclohexylurea (DCU) byproduct
Table 1 : Representative DCC-mediated synthesis conditions
| Component | Specification | Role |
|---|---|---|
| DCC | 1.1 equivalents | Coupling agent |
| 3-Chloroaniline | 1.2 equivalents | Nucleophile |
| Solvent | Anhydrous DCM (0.5 M) | Reaction medium |
| Reaction Time | 12–24 hours | Completion monitoring |
Yields typically range from 65–78%, with purity dependent on efficient DCU removal via filtration.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
A high-yield alternative employs microwave irradiation to reduce reaction times from hours to minutes. ChemicalBook documents a 96% yield achieved by irradiating phthalic anhydride and 3-chloroaniline at 135°C for 2 minutes. While the original protocol targets a benzoic acid derivative, adaptation to cyclohexanecarboxylic systems involves:
-
Generating mixed anhydride from cyclohexanecarboxylic acid and chloroformate
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Microwave-assisted aminolysis with 3-chloroaniline at 100–140°C
Advantages :
Solvent-Free Thermal Coupling
Direct Condensation Approaches
Recent advances enable amidation without coupling reagents by heating carboxylic acid and amine precursors at 160°C with molecular sieves (3Å). For the target compound:
-
Equimolar reactants achieve 60–72% conversion over 6–8 hours
-
Water removal via sieves shifts equilibrium toward amide formation
Key Consideration :
-
Requires high-purity anhydrous reactants to prevent hydrolysis
-
Limited applicability for sterically hindered cyclohexane derivatives
Purification and Isolation
Crystallization Protocols
Post-reaction processing typically involves:
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Acid-base extraction to remove unreacted aniline (pH 9 aqueous wash)
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Crystallization from acetone/water (4:1 v/v) yields >92% pure product
Table 2 : Crystallization parameters
| Parameter | Optimal Value | Effect on Purity |
|---|---|---|
| Cooling Rate | 1°C/min | Prevents oiling out |
| Seed Crystal Loading | 2% w/w | Enhances yield |
| Final pH | 4.0 (citric acid) | Maximizes solubility |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 2-[[(3-chlorophenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid, 2-[[(3-chlorophenyl)amino]carbonyl]- is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and material science. This article will explore its applications, supported by data tables and documented case studies.
Anticancer Research
Cyclohexanecarboxylic acid derivatives have been studied for their potential anticancer properties. Research indicates that these compounds can inhibit certain cancer cell lines by interfering with cellular signaling pathways. For instance, a study demonstrated that a similar compound exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications to the cyclohexanecarboxylic structure could enhance therapeutic efficacy .
Anti-inflammatory Agents
Another area of research focuses on the anti-inflammatory properties of cyclohexanecarboxylic acid derivatives. These compounds have been shown to modulate inflammatory responses in vitro and in vivo, making them potential candidates for the treatment of chronic inflammatory diseases. A case study highlighted the effectiveness of a related compound in reducing inflammation markers in animal models .
Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems, particularly for targeting specific tissues or cells. Research has explored using cyclohexanecarboxylic acid derivatives as carriers for anti-cancer drugs, enhancing their solubility and bioavailability .
Table 2: Summary of Medicinal Applications
Polymer Chemistry
Cyclohexanecarboxylic acid derivatives are also explored in polymer chemistry for synthesizing new materials with desirable mechanical properties. These compounds can act as monomers or cross-linking agents, contributing to the development of high-performance polymers used in various industrial applications.
Coatings and Adhesives
The compound's chemical structure makes it suitable for formulating coatings and adhesives that require enhanced durability and resistance to environmental factors. Research indicates that incorporating cyclohexanecarboxylic acid into formulations improves adhesion properties significantly compared to traditional formulations .
Table 3: Summary of Material Science Applications
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 2-[[(3-chlorophenyl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
2-[[(2,4-Difluorophenyl)amino]carbonyl]- Cyclohexanecarboxylic Acid (CAS 392703-95-6)
- Structure : Differs in the substitution pattern on the phenyl ring (2,4-difluoro vs. 3-chloro).
- Properties :
- Molecular Weight : 283.27 g/mol (vs. ~269.7 g/mol for the 3-Cl analog).
- Boiling Point : Predicted 480.9±45.0 °C (higher due to fluorine’s electronegativity).
- pKa : 4.45±0.28 (lower acidity than Cl-substituted analogs, reflecting fluorine’s stronger electron-withdrawing effect).
- Implications : Fluorine substitution may improve metabolic stability and lipophilicity, making it more suitable for pharmaceutical applications.
Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)-cyclopropanecarboxylic acid)
- Structure : Cyclopropane backbone instead of cyclohexane; 2,4-dichlorophenyl substituent.
- Use : Commercial pesticide (plant growth regulator).
- Key Differences :
- Smaller cyclopropane ring increases ring strain but enhances reactivity.
- Dichlorophenyl group broadens biological activity due to increased halogenation.
Variations in Backbone and Functional Groups
Cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid (CAS 735275-58-8)
- Structure : Ketone group (-CO-) instead of carbamoyl (-NHCO-); 3-chlorophenyl linked via an oxoethyl chain.
- Properties :
- Increased hydrophobicity due to the ketone group.
- Cis stereochemistry may influence binding affinity in chiral environments.
Cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid (CAS 736136-30-4)
- Structure : 3-Methylphenyl substituent (electron-donating CH₃ vs. electron-withdrawing Cl).
- Properties :
- Lower molecular weight (260.33 g/mol vs. ~269.7 g/mol for 3-Cl analog).
- Methyl group enhances lipophilicity but reduces polar interactions.
Comparison of Physicochemical Properties
| Compound Name | Backbone | Substituent | Molecular Weight (g/mol) | pKa (Predicted) | Key Applications |
|---|---|---|---|---|---|
| Target Compound (3-Cl) | Cyclohexane | 2-[[(3-ClPh)amino]carbonyl] | ~269.7 | ~4.6 (estimated) | Not reported |
| 2-[[(2,4-F₂Ph)amino]carbonyl]- analog | Cyclohexane | 2,4-Difluorophenyl | 283.27 | 4.45 | Research chemical |
| Cyclanilide | Cyclopropane | 2,4-Dichlorophenyl | 263.09 | ~3.9 | Pesticide |
| CAS 735275-58-8 | Cyclohexane | 3-ClPh-oxoethyl | 308.78 | N/A | Pharmaceutical intermediate |
Research Findings and Implications
- Electronic Effects : Chlorine (electron-withdrawing) vs. fluorine or methyl groups alter electronic density, affecting reactivity and binding to biological targets. For example, cyclanilide’s dichlorophenyl group enhances pesticidal activity through stronger electrophilic interactions .
- Steric and Conformational Factors : Cyclohexane’s chair conformation may restrict substituent orientation compared to cyclopropane’s planar structure, impacting molecular recognition .
- Solubility and Bioavailability : The carboxylic acid group in all analogs improves aqueous solubility, but lipophilic substituents (e.g., methyl, chlorophenyl) balance membrane permeability .
Biological Activity
Cyclohexanecarboxylic acid, specifically the derivative 2-[[3-chlorophenyl]amino]carbonyl-, is a compound of considerable interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources and research findings.
- Molecular Formula : C14H16ClN O3
- Molecular Weight : 281.735 g/mol
- CAS Number : 101937-67-1
- Purity : 95% .
The biological activity of cyclohexanecarboxylic acid derivatives often involves their interaction with specific molecular targets within biological systems. The presence of the chloro-substituent on the phenyl ring enhances the compound's binding affinity to various receptors or enzymes. This interaction can modulate their activity, leading to therapeutic effects.
Key Mechanisms:
- Receptor Modulation : The compound may act as an allosteric modulator for certain G-protein-coupled receptors (GPCRs), affecting signaling pathways involved in various physiological processes.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes associated with disease pathways, making it a candidate for drug development targeting those pathways .
Antimicrobial Activity
Research indicates that cyclohexanecarboxylic acid derivatives exhibit antimicrobial properties. For example, studies have demonstrated that certain analogs can inhibit the growth of pathogenic bacteria by disrupting their cellular functions .
Anticancer Potential
Several studies have investigated the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic signaling pathways .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Research :
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Significant inhibition |
| Antimicrobial | S. aureus | 50 | Significant inhibition |
| Anticancer | HeLa cells | 20-40 | Induction of apoptosis |
| Anticancer | MCF-7 cells | 20-40 | Induction of apoptosis |
Q & A
Q. Basic
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation exposure. Ensure proper ventilation in workspaces .
- Personal Protective Equipment (PPE) : Wear NIOSH-approved safety goggles, nitrile gloves, and lab coats. Face shields are recommended during bulk handling .
- Hygiene Practices : Wash hands thoroughly after handling and before breaks. Avoid skin contact by using closed systems for transfers .
What synthetic methodologies are commonly employed for the preparation of this compound?
Q. Basic
- Methodological Answer :
- Step 1 : Start with tert-butyl cyclohexanecarboxylate derivatives. Hydrolyze the ester group using NaOH/EtOH to yield cyclohexanecarboxylic acid .
- Step 2 : Couple the carboxylic acid with 3-chloroaniline via carbodiimide-mediated reactions (e.g., EDC or DCC in DMF) to form the amide bond .
- Key Reagents :
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activation.
- DMF as a solvent to enhance reaction efficiency .
How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) during characterization?
Q. Advanced
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with NIST reference spectra (e.g., MS-NW-4853 for mass spectrometry) .
- QC Protocols : Follow USP/EP guidelines for analytical method validation (AMV), including repeatability tests and spike recovery studies .
- Multi-Technique Approach : Use tandem MS/MS for fragmentation patterns and 2D NMR (e.g., HSQC, COSY) to resolve stereochemical ambiguities .
What strategies optimize reaction yield under varying conditions?
Q. Advanced
- Methodological Answer :
- Parameter Screening :
- Temperature : Optimize between 40–60°C to balance reaction rate and byproduct formation.
- Catalysts : Test Lewis acids (e.g., ZnCl₂) for amidation efficiency .
What analytical techniques are recommended for purity assessment?
Q. Basic
- Methodological Answer :
How to design experiments studying substitution reactivity at the 3-chlorophenyl moiety?
Q. Advanced
- Methodological Answer :
- Nucleophilic Substitution : React with NaN₃ in DMSO at 80°C to replace chlorine with azide .
- Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Kinetic Analysis : Use stopped-flow UV-Vis to measure reaction rates under varying pH and solvent polarities .
How should the compound be stored to ensure long-term stability?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
